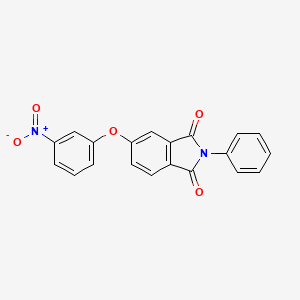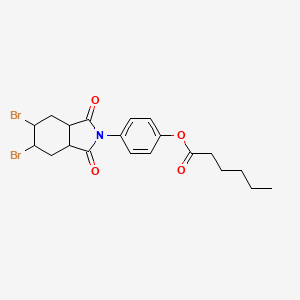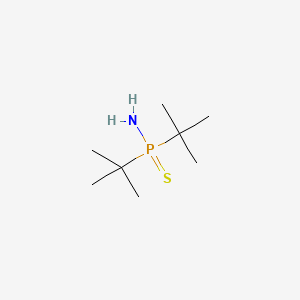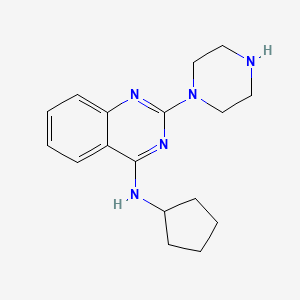![molecular formula C27H18N2O9 B12458125 4-({[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12458125.png)
4-({[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a nitrobenzamide group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the furan-2-carboxylate core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitrobenzamide group is introduced via a nitration reaction, followed by amide formation. The benzoate ester linkage is formed through esterification reactions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[2-(4-AMINOBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
4-{2-[2-(4-METHOXYBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Contains a methoxy group instead of a nitro group.
Uniqueness
4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the nitro group plays a crucial role in its activity.
Eigenschaften
Molekularformel |
C27H18N2O9 |
|---|---|
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
[4-[2-[2-[(4-nitrobenzoyl)amino]benzoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C27H18N2O9/c30-23(17-9-13-20(14-10-17)38-27(33)24-6-3-15-36-24)16-37-26(32)21-4-1-2-5-22(21)28-25(31)18-7-11-19(12-8-18)29(34)35/h1-15H,16H2,(H,28,31) |
InChI-Schlüssel |
CCBHQSOEDIPFMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12458061.png)
![N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B12458067.png)

![2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)

![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12458084.png)


![(1R,2S)-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458094.png)
![(1-{2-Oxo-2-[(4-phenoxyphenyl)amino]ethyl}cyclopentyl)acetic acid](/img/structure/B12458101.png)
![4-[3-(4-Cyclopropanecarbonylphenoxy)propyl]-1H-imidazole; maleic acid](/img/structure/B12458112.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-ethyl-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B12458115.png)

